![molecular formula C10H15Cl2N5 B2474766 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride CAS No. 913264-39-8](/img/structure/B2474766.png)

3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

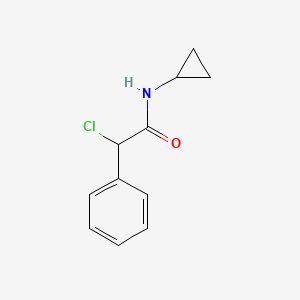

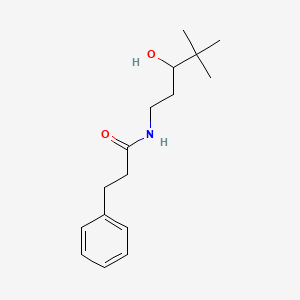

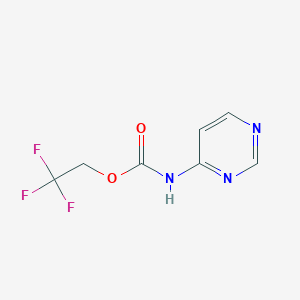

The compound “3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride” is a complex organic molecule that features a triazolo-pyridazine core with a piperidinyl substituent . It is part of a class of compounds known as nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .

Synthesis Analysis

The synthesis of similar triazolo-pyridazine compounds typically involves the reaction of readily available precursors such as 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes . The process is convenient and does not require transition metals .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazolo-pyridazine core with a piperidinyl substituent . The presence of multiple nitrogen atoms in the molecule allows for the formation of hydrogen bonds, which can facilitate specific interactions with different target receptors .Scientific Research Applications

Anti-Diabetic Applications : A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including the specified compound, and evaluated them for their potential as anti-diabetic medications. These compounds showed strong inhibition potential for Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management, and also demonstrated significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi & Manikandan, 2019).

Prostate Cancer Treatment : Bradbury et al. (2013) discussed the development of AZD3514, a small-molecule androgen receptor downregulator, which involves the structural modification of triazolopyridazine compounds. This research led to clinical trials for the treatment of castrate-resistant prostate cancer (Bradbury et al., 2013).

Antihistaminic and Anti-inflammatory Applications : Gyoten et al. (2003) synthesized a series of triazolo-pyridazine derivatives with cyclic amines, including compounds structurally related to 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine. These compounds showed potent antihistaminic activity and inhibited eosinophil infiltration, suggesting potential use in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

A₃ Adenosine Receptor Antagonism : Baraldi et al. (2012) explored the development of water-soluble triazolopyridazine derivatives as human A₃ adenosine receptor antagonists. Their research emphasized the importance of these compounds in pharmaceutical applications, particularly for their solubility and stability at physiological pH, which is crucial for intravenous infusion (Baraldi et al., 2012).

Antimicrobial Applications : Prakash et al. (2011) synthesized a series of triazolopyridazines with demonstrated potent antimicrobial agents. Their synthesis approach and the biological activity of these compounds highlight the potential use of triazolopyridazines in antimicrobial drug development (Prakash et al., 2011).

Future Directions

The future directions for research on “3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride” could involve further exploration of its synthesis, characterization, and potential applications. There is also a need for more detailed studies on its mechanism of action, safety, and hazards .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is suggested that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to 3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride, allows it to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .

Action Environment

It is worth noting that the compound is a solid at room temperature , which may have implications for its storage and handling.

properties

IUPAC Name |

3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.2ClH/c1-2-9-13-14-10(15(9)12-5-1)8-3-6-11-7-4-8;;/h1-2,5,8,11H,3-4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGBFMPPOQVALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C3N2N=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)

![Ethyl 2-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2474693.png)

![N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2474696.png)

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)